molecular formula C13H11NO2 B1301076 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde CAS No. 386715-48-6

5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde

Cat. No.: B1301076
CAS No.: 386715-48-6
M. Wt: 213.23 g/mol
InChI Key: FPZDNTSHNYEKBC-UHFFFAOYSA-N
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Description

5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde (CAS: 111724-62-0) is a tricyclic heterocyclic compound featuring a fused pyridine-quinoline scaffold with a carbaldehyde functional group at position 4. Its molecular formula is C₁₃H₁₁NO₂, with a molar mass of 213.24 g/mol . This compound is structurally related to diuretic and bioactive quinoline derivatives but distinguishes itself through the presence of a reactive aldehyde moiety, which may influence its pharmacokinetic and pharmacodynamic properties compared to carboxamide analogs .

Properties

IUPAC Name

2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-8-11-7-10-4-1-3-9-5-2-6-14(12(9)10)13(11)16/h1,3-4,7-8H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZDNTSHNYEKBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371157
Record name 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386715-48-6
Record name 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 386715-48-6
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with various amines, such as aniline or aminophenols, under controlled conditions to yield the desired product . The reaction conditions often include the use of solvents like acetic acid and catalysts to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Diuretic Activity

Recent studies have focused on the diuretic potential of derivatives of this compound. A notable research effort involved synthesizing a series of N-Aryl derivatives from 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde. These derivatives were tested for their ability to inhibit aldosterone synthase and exhibited significant diuretic effects when administered to white rats at a dose of 10 mg/kg. The results indicated that some compounds had a diuretic activity surpassing that of hydrochlorothiazide, a standard diuretic medication .

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of various biologically active molecules. For instance, amidation reactions with anilines and aminophenols have produced pyridoquinoline derivatives that maintain high yields and purity. This synthetic versatility allows for the exploration of new compounds with enhanced pharmacological properties .

Case Study 1: Diuretic Derivatives

In a study published in 2018, researchers synthesized several N-Aryl derivatives from the compound and evaluated their diuretic effects. The study found that modifications to the molecular structure could significantly enhance biological activity. The findings suggested that the presence of specific substituents in the aromatic ring was crucial for improving diuretic potency .

Case Study 2: Structural Analysis

Another research effort utilized nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structures of synthesized derivatives from this compound. The analysis provided insights into the relationship between molecular structure and biological activity, emphasizing the importance of structural modifications in developing effective therapeutic agents .

Data Table: Summary of Research Findings

StudyApplicationKey Findings
Study 1Diuretic ActivitySome derivatives showed greater diuretic effects than hydrochlorothiazide.
Study 2Structural AnalysisConfirmed structures using NMR; highlighted structural modifications enhancing biological properties.

Mechanism of Action

The mechanism by which 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde exerts its effects is primarily through the inhibition of specific enzymes. For instance, its role as an aldosterone synthase inhibitor involves binding to the enzyme’s active site, thereby preventing the synthesis of aldosterone . This inhibition can lead to increased excretion of sodium and water, contributing to its diuretic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Comparative Insights

Heterocycle Size and Diuretic Potency

  • Pyrido vs. Pyrrolo Analogs : Expanding the annelated heterocycle from pyrrolo (trihydropyrrole) to pyrido (tetrahydropyridine) enhances diuretic activity. For example, pyrido-carboxamide 2g (180% urinary output) outperforms pyrrolo-carboxamide VI (150%) at the same dose .
  • Mechanistic Implication : The additional methylene group in pyrido derivatives may improve binding to renal transporters (e.g., Na⁺/K⁺/Cl⁻ cotransporters) or enhance metabolic stability .

Substituent Effects on Activity 4-Methoxy vs. 4-Ethoxy Groups: The 4-methoxy substituent in 2g is critical for diuretic activity, while 4-ethoxy (2h) abolishes efficacy, likely due to steric hindrance or reduced hydrogen-bonding capacity . Carbaldehyde vs. Carboxamide: The carbaldehyde group in the target compound may confer higher reactivity but lower solubility compared to carboxamides. No direct diuretic data are available, but structural analogs suggest that electron-withdrawing groups (e.g., aldehydes) could reduce bioavailability .

Diverse Biological Activities Diuretics vs. TLR2 Agonists: While most pyrido-quinoline carboxamides are diuretics, fluorinated derivatives (e.g., 9-fluoro-7-hydroxy analog) exhibit TLR2 agonism, highlighting how minor structural changes (e.g., fluorination) can redirect biological activity .

Physicochemical and Pharmacokinetic Comparisons

Property 5-Oxo-...carbaldehyde (Target) N-(4-Methoxyphenyl)-carboxamide (2g) Pyrrolo-carboxamide (VI)
Solubility Low (reactive aldehyde) Moderate (carboxamide, DMSO) Moderate
Metabolic Stability Likely low (aldehyde oxidation) High (amide resistance) Moderate
Bioavailability Uncertain High (oral efficacy in rats) Moderate

Biological Activity

5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H11NO2C_{13}H_{11}NO_2 with a molecular weight of 215.23 g/mol. The compound features a pyridoquinoline structure which is known for various biological activities.

1. Diuretic Activity

Recent studies have highlighted the diuretic potential of derivatives related to this compound. For instance, a series of pyrido[3,2,1-ij]quinoline derivatives were synthesized and tested for their ability to inhibit aldosterone synthase. The results indicated that some derivatives exhibited diuretic effects comparable to or exceeding those of hydrochlorothiazide, a commonly used diuretic .

Table 1: Comparison of Diuretic Activity

CompoundDose (mg/kg)Diuretic Effect
Hydrochlorothiazide10Standard
Pyridoquinoline Derivative A10Significant
Pyridoquinoline Derivative B10Exceeds Hydrochlorothiazide

2. Anticancer Potential

The structure of pyridoquinolines has been associated with anticancer properties. Research indicates that certain modifications to the pyridoquinoline scaffold enhance its cytotoxicity against various cancer cell lines. For example, derivatives have shown effectiveness in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

3. Antimicrobial Activity

Studies have also explored the antimicrobial properties of pyridoquinolines. Certain derivatives displayed significant antibacterial activity against Gram-positive bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many derivatives act as enzyme inhibitors (e.g., aldosterone synthase), impacting physiological processes like fluid balance and blood pressure regulation.
  • Cell Cycle Modulation : Some compounds induce cell cycle arrest in cancer cells by affecting key regulatory proteins.
  • Membrane Disruption : Antimicrobial activity is often linked to the ability of these compounds to disrupt microbial membranes.

Case Studies

A notable study involved the synthesis and testing of N-Aryl-7-hydroxy derivatives derived from this compound. These compounds were administered to white rats at doses of 10 mg/kg and demonstrated statistically significant diuretic effects compared to standard treatments .

Another investigation focused on the anticancer properties where modified pyridoquinolines were tested against human cancer cell lines. Results indicated that specific substitutions on the quinoline ring led to increased cytotoxicity and selectivity towards cancer cells over normal cells .

Q & A

Basic: What are the standard synthetic routes for 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde?

Methodological Answer:
The synthesis typically involves cyclization and oxidation steps. A common approach starts with substituted quinolone precursors, followed by regioselective functionalization at the 6-position. For example:

  • Step 1: Formation of the pyrido-quinoline core via cyclocondensation of appropriate amino acids or esters with carbonyl compounds under acidic conditions .
  • Step 2: Oxidation of the 6-methyl group to the aldehyde using reagents like selenium dioxide (SeO₂) or manganese dioxide (MnO₂) in anhydrous solvents (e.g., dioxane) .
    Key Data:
ParameterValue/ReagentReference
Core formationCyclocondensation
Oxidation reagentSeO₂ or MnO₂
Yield optimizationSolvent: Anhydrous dioxane

Advanced: How can structural contradictions in spectroscopic data (e.g., NMR shifts) for this compound be resolved?

Methodological Answer:
Contradictions often arise from tautomerism or solvent effects. To resolve discrepancies:

  • Tautomer Analysis: Use variable-temperature NMR to identify equilibrium states between keto-enol or aldehyde-hemiacetal forms.
  • Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set) .
  • Solvent Standardization: Re-run spectra in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:
Refer to safety data sheets (SDS) for hazard mitigation:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and goggles.
  • Ventilation: Use fume hoods to avoid inhalation of fine particles .
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
    Key SDS References:
HazardProtocolSource
Skin contactRinse with water for 15 minutes
Eye exposureImmediate irrigation

Advanced: What strategies optimize the regioselectivity of substitutions on the pyrido-quinoline core?

Methodological Answer:
Regioselectivity is controlled by electronic and steric factors:

  • Electron-Directing Groups: Introduce electron-withdrawing groups (e.g., -NO₂) at the 8-position to direct electrophilic substitution to the 6-carbaldehyde .
  • Catalytic Methods: Use transition metals (e.g., Pd-catalyzed cross-coupling) for C–H activation at specific positions .
  • Steric Shielding: Bulky protecting groups (e.g., Boc) on adjacent positions block undesired reactivity .

Basic: What analytical techniques are recommended for purity assessment?

Methodological Answer:
Combine chromatographic and spectroscopic methods:

  • HPLC: Use a C18 column with UV detection at 254 nm; retention time ~8.2 min (acetonitrile/water gradient) .
  • Mass Spectrometry: Confirm molecular ion [M+H]⁺ at m/z 258.1 (calculated) .
  • Elemental Analysis: Match experimental C, H, N percentages to theoretical values (±0.3% tolerance) .

Advanced: How does fluorination at the 8/9 positions impact biological activity?

Methodological Answer:
Fluorination enhances bioavailability and target binding:

  • Antibacterial Activity: 8,9-Difluoro derivatives show improved inhibition of DNA gyrase (IC₅₀ reduction by ~40% vs. non-fluorinated analogs) .
  • Metabolic Stability: Fluorine reduces oxidative metabolism in liver microsomes (t₁/₂ increased from 2.1 to 4.7 hours) .
    Data Table:
DerivativeIC₅₀ (DNA gyrase)Metabolic t₁/₂ (h)
Non-fluorinated12.5 µM2.1
8,9-Difluoro7.4 µM4.7

Basic: What are the storage conditions to prevent degradation?

Methodological Answer:

  • Temperature: Store at –20°C in amber vials to avoid light-induced oxidation .
  • Humidity Control: Use desiccants (silica gel) to prevent hydrate formation .
  • Solvent Stability: Solutions in DMSO are stable for ≤1 month at –80°C .

Advanced: How can computational modeling predict reactivity in novel derivatives?

Methodological Answer:

  • DFT Calculations: Optimize geometries at the B3LYP/6-311+G(d,p) level to predict electrophilic Fukui indices for reaction sites .
  • Molecular Docking: Simulate binding affinity to targets (e.g., topoisomerase IV) using AutoDock Vina .
  • MD Simulations: Assess stability of derivatives in aqueous environments (GROMACS, 50 ns trajectories) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde
Reactant of Route 2
5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde

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